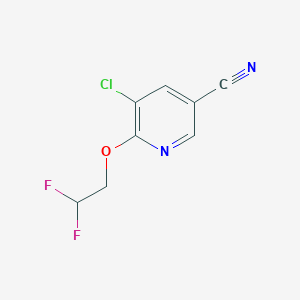

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile

Description

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is a pyridine derivative featuring a chloro group at position 5, a 2,2-difluoroethoxy substituent at position 6, and a cyano group at position 3.

- Molecular formula: C₈H₅ClF₂N₂O (calculated).

- Molecular weight: ~218.5 g/mol (calculated).

- The cyano and chloro groups contribute to electron-deficient aromatic systems, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2O/c9-6-1-5(2-12)3-13-8(6)14-4-7(10)11/h1,3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANUNQQJUHAYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation Reactions: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction Reactions: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of oxidized pyridine derivatives.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals .

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a tool in biochemical studies .

Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects and as a lead compound in medicinal chemistry .

Industry: In the industrial sector, 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with four analogues from the evidence:

Intermolecular Interactions and Stability

- Hydrogen bonding: The absence of hydroxyl or amino groups in the target compound reduces hydrogen bonding capacity compared to analogues like the 2-oxo-dihydropyridine derivative (), which can form strong O–H···N bonds .

- Crystal packing : highlights graph set analysis for hydrogen-bonded networks. The difluoroethoxy group’s steric bulk and weak H-bond acceptor capacity (via F atoms) may lead to less dense crystal packing compared to compounds with polar substituents .

Key Findings and Implications

Substituent effects: Fluorinated ethers (e.g., 2,2-difluoroethoxy) improve lipophilicity and metabolic stability compared to non-fluorinated or phenyl-containing analogues . Chloro and cyano groups enhance electrophilic reactivity, making these compounds versatile intermediates for further functionalization .

Design recommendations :

Biological Activity

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is a synthetic compound with the molecular formula and a molecular weight of approximately 218.59 g/mol. This compound is a derivative of pyridine and is primarily investigated for its potential biological activities, particularly in medicinal chemistry and agricultural applications.

- Molecular Formula :

- Molecular Weight : 218.59 g/mol

- Boiling Point : Approximately 274.6 °C (predicted)

- Density : Approximately 1.41 g/cm³ (predicted)

- pKa : Estimated around -2 ± 0.32 (predicted)

Synthesis

The synthesis typically involves reacting 5-chloro-6-hydroxypyridine-3-carbonitrile with 2,2-difluoroethanol in the presence of a base like potassium carbonate, often using dimethylformamide as a solvent. This process is optimized for efficiency and yield in industrial settings.

The biological activity of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptors, leading to various pharmacological effects.

Pharmacological Studies

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has been noted for its potential as an inhibitor of the Aurora kinase family, which plays a critical role in mitosis.

- Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile | Potential Aurora kinase inhibitor | |

| 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid | Similar kinase inhibition profile but with different functional groups |

This table illustrates how variations in chemical structure can influence biological activity.

Recent Developments

Recent research has focused on the optimization of this compound for improved selectivity and potency against specific targets:

- Selectivity Studies : In studies involving structural modifications of pyridine derivatives, compounds with similar frameworks were shown to selectively inhibit Aurora-A over Aurora-B kinases, indicating that further modification of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile could enhance its therapeutic index .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the anticancer and anti-inflammatory effects observed in vitro.

- Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.

- Development of Derivatives : To enhance selectivity and reduce potential side effects associated with broader kinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.